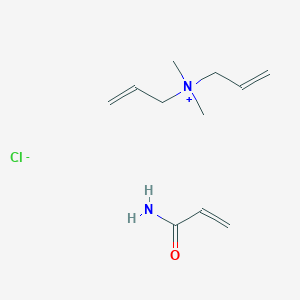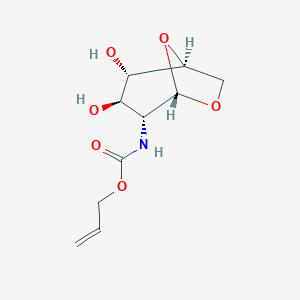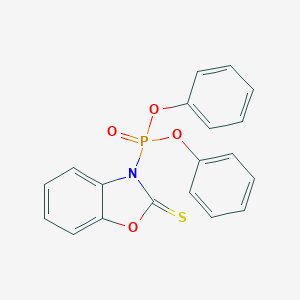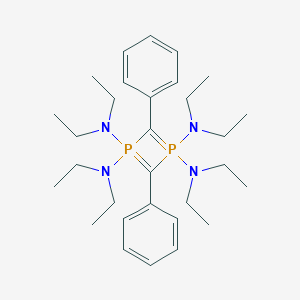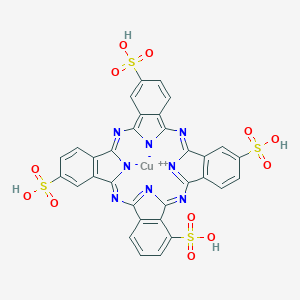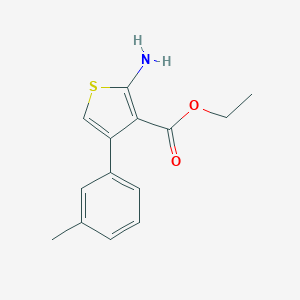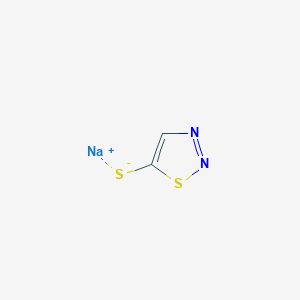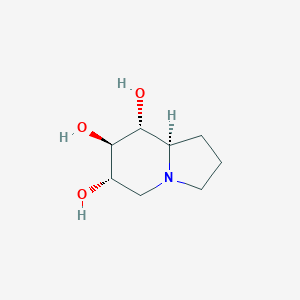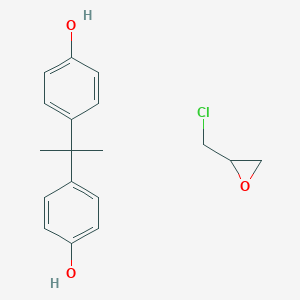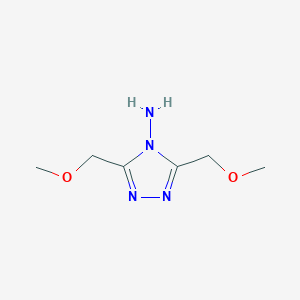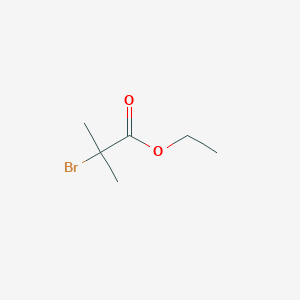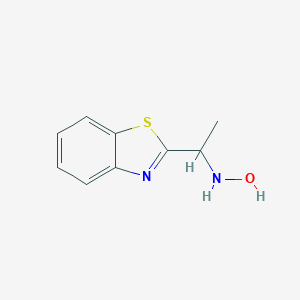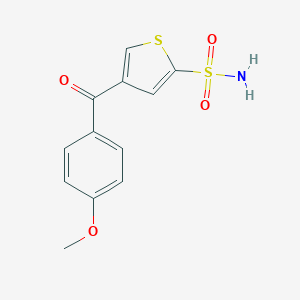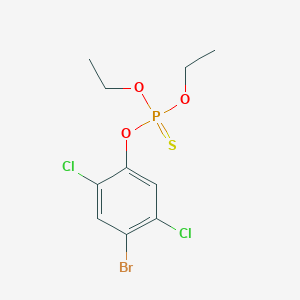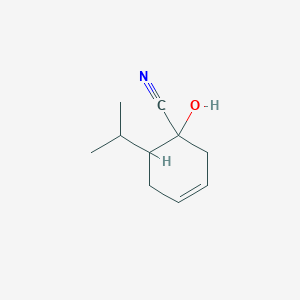
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile, also known as HPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPC is a cyclic nitrile with a hydroxyl group and a propan-2-yl group attached to its cyclohexene ring.
Mechanism Of Action
The mechanism of action of 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzyme activities. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical And Physiological Effects
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been shown to inhibit the expression of inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one of the limitations of using 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for research on 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile. One direction is to investigate its potential as an anti-cancer agent in vivo using animal models. Another direction is to explore its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile and its potential as an anti-inflammatory agent. Finally, the synthesis of novel polymers using 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile as a building block should be explored further.
Synthesis Methods
The synthesis of 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile involves a multi-step process that starts with the reaction of 2-bromo-3,3-dimethylbut-1-ene with sodium cyanide to form 2-cyano-3,3-dimethylbut-1-ene. The second step involves the reaction of 2-cyano-3,3-dimethylbut-1-ene with cyclohexanone in the presence of a base to form 1-cyano-4,4-dimethylcyclohexene. Finally, the last step involves the reduction of 1-cyano-4,4-dimethylcyclohexene using lithium aluminum hydride to form 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile.
Scientific Research Applications
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of inflammatory cytokines. In material science, 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been investigated for its potential as a building block for the synthesis of novel polymers. In organic synthesis, 1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
115886-66-3 |
|---|---|
Product Name |
1-Hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-hydroxy-6-propan-2-ylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h3-4,8-9,12H,5-6H2,1-2H3 |
InChI Key |
IVXNQAIABPCFAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=CCC1(C#N)O |
Canonical SMILES |
CC(C)C1CC=CCC1(C#N)O |
synonyms |
3-Cyclohexene-1-carbonitrile,1-hydroxy-6-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



